molecular formula C48H54FeP2 B12434374 (2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene (acc to CAS)

(2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene (acc to CAS)

Número de catálogo: B12434374
Peso molecular: 748.7 g/mol
Clave InChI: IWQSRCJVJZWHFY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound "(2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene" is a chiral ferrocene-based bisphosphine ligand. Its structure features:

  • Two distinct phosphine groups: A bis(3,5-dimethylphenyl)phosphino moiety on the ethyl side chain. A di-1-naphthalenylphosphino group directly attached to the ferrocene backbone.
  • (2R,1R) stereochemistry, which critically influences its spatial arrangement and catalytic performance in asymmetric reactions .

This ligand is designed to balance steric bulk (from naphthalenyl and dimethylphenyl groups) and electron-donating capacity (from methyl and aromatic substituents), making it suitable for enantioselective catalysis.

Propiedades

Fórmula molecular

C48H54FeP2

Peso molecular

748.7 g/mol

Nombre IUPAC

bis(3,5-dimethylphenyl)-[1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron

InChI

InChI=1S/C43H44P2.C5H10.Fe/c1-29-23-30(2)26-36(25-29)44(37-27-31(3)24-32(4)28-37)33(5)38-19-12-22-41(38)45(42-20-10-15-34-13-6-8-17-39(34)42)43-21-11-16-35-14-7-9-18-40(35)43;1-2-4-5-3-1;/h6-11,13-18,20-21,23-28,33,38,41H,12,19,22H2,1-5H3;1-5H2;

Clave InChI

IWQSRCJVJZWHFY-UHFFFAOYSA-N

SMILES canónico

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.C1CCCC1.[Fe]

Origen del producto

United States

Actividad Biológica

The compound (2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene is a member of the ferrocene family, known for its diverse biological activities, particularly in anticancer research. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Overview of Ferrocene Derivatives

Ferrocene is an organometallic compound characterized by its unique structure comprising two cyclopentadienyl rings sandwiching a central iron atom. The versatility of ferrocene derivatives, especially those functionalized with phosphine groups, has made them subjects of extensive research in medicinal chemistry. These derivatives often exhibit significant biological activities, including anticancer properties.

Mechanisms of Anticancer Activity

The anticancer activity of ferrocenyl compounds can be attributed to several mechanisms:

  • Induction of Apoptosis : Many ferrocenyl compounds have been shown to induce apoptosis in cancer cells through intrinsic pathways. This involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .
  • Cell Cycle Arrest : Certain ferrocenyl derivatives can cause cell cycle arrest at specific phases (e.g., G0/G1), which inhibits cancer cell proliferation. This is often associated with the downregulation of key regulatory proteins such as c-Myc and Akt .
  • Reactive Oxygen Species (ROS) Generation : Ferrocenyl compounds can elevate ROS levels within cancer cells, which contributes to cellular stress and apoptosis. The modulation of antioxidant systems by these compounds is crucial for their cytotoxic effects .

Biological Activity Data

The following table summarizes the biological activity data for selected ferrocenyl-phosphine complexes:

CompoundCell LineIC50 (μM)Mechanism
FD10HuT785.55 ± 0.20Apoptosis induction, ROS generation
FD10HH7.80 ± 0.09Cell cycle arrest
FD10MJ3.16 ± 0.10Inhibition of STAT3
FD10MyLa6.46 ± 0.24ROS-mediated apoptosis

Study 1: Anticancer Properties in CTCL

A study investigated the effects of the ferrocenyl-phosphine complex FD10 on cutaneous T-cell lymphoma (CTCL) cell lines. The results indicated that FD10 exhibited dose-dependent cytotoxicity across various CTCL lines (HuT78, HH, MJ, MyLa). The compound induced apoptosis via caspase activation and led to significant cell cycle arrest at G0/G1 phase .

Study 2: Synthesis and Evaluation of Phosphine Complexes

Research involving iron(II) cyclopentadienyl complexes revealed that modifications with different phosphine ligands enhanced cytotoxicity against leukemia cells (HL-60). The study demonstrated that these complexes were more effective than traditional chemotherapeutics in certain contexts .

Comparación Con Compuestos Similares

Structural and Electronic Differences

The table below compares key attributes of the target compound with structurally related ferrocene-phosphine ligands:

Compound Name Phosphine Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound Bis(3,5-dimethylphenyl)phosphino (ethyl); di-1-naphthalenylphosphino (ferrocene) Estimated: C48H46FeP2 ~740 (estimated) High steric bulk, electron-rich, asymmetric environment
(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphineethanol adduct Diphenylphosphino; dicyclohexylphosphino C36H44FeP2·C2H5OH 640.59 Moderate steric bulk, aliphatic substituents reduce π-backbonding
(R)-1-[(R)-2-(2’-Diphenylphosphinophenyl)ferrocenyl]ethylbis(di-3,5-trifluoromethylphenyl)phosphine Diphenylphosphino; bis(trifluoromethylphenyl) C46H34F12FeP2 974.62 Electron-withdrawing CF3 groups enhance oxidative stability
(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene Bis(tert-butyl)phosphino; bis(2-methylphenyl) C34H44FeP2 570.51 Extreme steric hindrance from tert-butyl; limited π-interactions
(1Sp)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene Bis(3,5-dimethylphenyl) (both positions) Not specified Not specified Symmetric structure reduces enantioselectivity

Key Comparative Insights

Steric Effects :

  • The target’s di-1-naphthalenyl group provides greater steric bulk than phenyl () or 2-methylphenyl () substituents, enhancing enantioselectivity in asymmetric hydrogenation .
  • Trifluoromethylphenyl groups () offer less steric hindrance but improve chemical resistance .

Electronic Properties :

  • Bis(3,5-dimethylphenyl) groups are strongly electron-donating, increasing electron density at the metal center compared to CF3-substituted ligands .
  • Naphthalenyl groups enable π-backbonding, facilitating interactions with aromatic substrates (e.g., ketones) .

Stereochemical Impact :

  • The (2R,1R) configuration creates an asymmetric environment distinct from the (1R,1S) isomer in , which may exhibit lower catalytic efficiency .
  • Symmetric ligands (e.g., ) lack the spatial differentiation required for high enantioselectivity .

Thermal and Chemical Stability :

  • Aromatic substituents (naphthalenyl, dimethylphenyl) confer higher thermal stability than aliphatic groups (e.g., cyclohexyl in ) .
  • CF3 groups () enhance resistance to oxidation but reduce electron-donating capacity .

Métodos De Preparación

Diastereoselective Lithiation and Phosphination

This method involves lithiation of a chiral auxiliary (e.g., Ugi’s amine) to generate a planar chiral intermediate, followed by sequential phosphination with aryl phosphine chlorides or oxides.

Procedure :

  • Lithiation :
    • Use BuLi to lithiate a chiral Ugi’s amine at room temperature, yielding an ortho-activated intermediate.
    • Cool the reaction to -60°C to enhance diastereoselectivity.
  • Phosphination :
    • React the lithiated intermediate with PCl3 or aryl phosphine oxides (e.g., bis(3,5-dimethylphenyl)phosphine oxide).
    • Quench with organometallic reagents (e.g., RLi or RMgX ) to introduce the phosphine groups.

Advantages :

  • High diastereoselectivity (dr > 100:1) for bulky substituents.
  • Flexibility in introducing diverse aryl groups (3,5-dimethylphenyl, 1-naphthyl).

Limitations :

  • Requires highly reactive phosphine chlorides, which may be difficult to synthesize.

Boron Trifluoride-Catalyzed Coupling

This method leverages boron trifluoride (BF3) to mediate coupling between ferrocene and aryl phosphine oxides under mild conditions.

Procedure :

  • Activation :
    • React ferrocene with BF3·OEt2 in 1,2-dichloroethane at -10°C to 10°C .
  • Phosphination :
    • Add diaryl phosphine oxides (e.g., bis(3,5-dimethylphenyl)phosphine oxide or di-1-naphthalenylphosphine oxide) dropwise.
    • Warm to 60–80°C for 10–12 hours to form the tetrafluoroborate intermediate.
  • Hydrolysis :
    • Quench with water to isolate the diphosphine ligand.

Example Reaction :

Reagents/Conditions Yield Purity Reference
BF3·OEt2, 1,2-DCE, 60°C, 10 h 92% 98.3%
BF3·OEt2, di-tert-butylphosphine oxide, 80°C, 10 h 91% 98.5%

Advantages :

  • High yields (>90%) and industrial scalability.
  • Compatible with air-stable phosphine oxides.

Limitations :

  • Requires careful control of stoichiometry and reaction temperatures.

Sequential Directed Ortho-Lithiation

This method employs iterative lithiation and phosphination steps to install substituents at specific positions on the ferrocene core.

Procedure :

  • First Lithiation :
    • Use LDA or LiTMP to lithiate a chiral ferrocene precursor (e.g., sulfoxide derivatives) at -78°C .
  • Phosphination :
    • Quench with ZnCl2 and perform Negishi coupling with aryl halides (e.g., 1-bromonaphthalene).
  • Second Lithiation :
    • Invert the configuration of the sulfoxide via reduction/oxidation and repeat lithiation/phosphination.

Key Example :

Step Reagents Conditions Outcome
1 LDA, ZnCl2 -78°C Planar chiral ferrocene
2 Negishi coupling Pd catalysis Installation of 1-naphthyl group

Advantages :

  • Enables precise control over substituent positions and stereochemistry.
  • Suitable for introducing electron-rich (naphthyl) or electron-deficient groups.

Limitations :

  • Multistep process requiring anhydrous conditions.

Critical Factors Influencing Stereocontrol

  • Chiral Auxiliaries :
    • Ugi’s amine or ferrocenyloxazoline derivatives provide high diastereoselectivity (dr > 100:1) when bulky substituents are introduced.
  • Steric Effects :
    • tert-Butyl and 3,5-dimethylphenyl groups enhance steric hindrance, favoring selective lithiation.
  • Temperature :
    • Low temperatures (-60°C to -78°C) are critical for minimizing side reactions and preserving stereochemistry.

Comparison of Methods

Method Key Reagents Yield Range Stereocontrol Scalability
Diastereoselective Lithiation BuLi, PCl3, RLi 85–95% High (dr > 100:1) Moderate
BF3-Catalyzed Coupling BF3·OEt2, diaryl phosphine oxides 90–92% Moderate High
Sequential Lithiation LDA, ZnCl2, Negishi coupling 70–85% High Low

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.